An In-Depth Technical Guide to 2-Nitro-4-(trifluoromethylsulfonyl)aniline (CAS 400-23-7)
An In-Depth Technical Guide to 2-Nitro-4-(trifluoromethylsulfonyl)aniline (CAS 400-23-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Nitro-4-(trifluoromethylsulfonyl)aniline is a substituted aniline derivative characterized by the presence of a nitro group and a trifluoromethylsulfonyl group on the aniline backbone. This technical guide provides a summary of its known physicochemical properties and discusses its potential applications, particularly in the context of medicinal chemistry and drug development. While specific experimental data for this compound is limited in publicly accessible literature, this guide draws parallels from structurally related compounds to infer its potential reactivity and utility as a chemical intermediate.
Physicochemical Properties
The fundamental physicochemical properties of 2-Nitro-4-(trifluoromethylsulfonyl)aniline are summarized in the table below. These properties are crucial for understanding its behavior in chemical reactions and biological systems.
| Property | Value | Reference(s) |
| CAS Number | 400-23-7 | [1][2][3][4][5] |
| Molecular Formula | C₇H₅F₃N₂O₄S | [1][2][3][4][5] |
| Molecular Weight | 270.19 g/mol | [2][3][5] |
| 270.1858 g/mol | [1] | |
| 270.18 g/mol | [4] | |
| Appearance | Yellow crystalline solid | [3] |
| Melting Point | 129-130°C | [2] |
| Boiling Point (Predicted) | 395.0 ± 42.0 °C | [2][3] |
| Density (Predicted) | 1.670 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | -5.30 ± 0.10 | [3] |
| Storage Temperature | Room Temperature | [6] |
Spectroscopic Data
Synthesis and Purification
Synthesis
A specific, detailed experimental protocol for the synthesis of 2-Nitro-4-(trifluoromethylsulfonyl)aniline is not available in the public domain. However, a plausible synthetic route can be conceptualized based on standard organic chemistry reactions. A potential pathway could involve the nitration of a suitable precursor, such as 4-(trifluoromethylsulfonyl)aniline.
Below is a generalized workflow diagram for a potential synthesis. Note: This is a conceptual workflow and has not been experimentally validated.
Caption: A conceptual workflow for the synthesis of 2-Nitro-4-(trifluoromethylsulfonyl)aniline.
Purification
A validated purification protocol for 2-Nitro-4-(trifluoromethylsulfonyl)aniline is not described in the available literature. General methods for the purification of nitroaniline compounds can be employed. These typically involve recrystallization from a suitable solvent or column chromatography.
The following diagram illustrates a general purification workflow that could be adapted for this compound.
Caption: A general workflow for the purification of a solid organic compound.
Applications in Drug Development
While there are no specific examples of 2-Nitro-4-(trifluoromethylsulfonyl)aniline in drug development, the structural motifs present in this molecule are of significant interest in medicinal chemistry. The trifluoromethylsulfonyl group is a strong electron-withdrawing group, which can modulate the physicochemical properties of a molecule, such as its acidity, lipophilicity, and metabolic stability.[9] These properties are critical for the pharmacokinetic and pharmacodynamic profile of a drug candidate.
The aniline moiety provides a versatile handle for further chemical modifications, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.[9] For instance, aniline derivatives are key components in many kinase inhibitors, including those targeting the Epidermal Growth Factor Receptor (EGFR).
The nitro group, while sometimes associated with toxicity, is a feature of several approved drugs and is known to be involved in a range of biological activities.[10][11] It can participate in redox cycling and may be reduced in hypoxic environments, a characteristic that has been exploited in the design of drugs targeting hypoxic tumors.
Given these characteristics, 2-Nitro-4-(trifluoromethylsulfonyl)aniline represents a potentially valuable building block for the synthesis of novel bioactive compounds.
Biological Activity and Mechanism of Action
There is no specific information available in the scientific literature regarding the biological activity or mechanism of action of 2-Nitro-4-(trifluoromethylsulfonyl)aniline. Any biological effects would need to be determined through experimental screening and mechanistic studies.
Safety and Handling
Detailed safety data for 2-Nitro-4-(trifluoromethylsulfonyl)aniline is not available. However, based on the functional groups present, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Compounds containing nitro and trifluoromethyl groups can be toxic and may require special handling and disposal procedures.
Conclusion
2-Nitro-4-(trifluoromethylsulfonyl)aniline is a chemical compound with potential utility in organic synthesis and medicinal chemistry. Its combination of a reactive aniline group, an electron-withdrawing nitro group, and a trifluoromethylsulfonyl moiety makes it an interesting scaffold for the development of new chemical entities. However, a comprehensive understanding of its properties and potential applications is currently limited by the lack of detailed experimental data in the public domain. Further research is needed to fully characterize this compound and explore its potential in drug discovery and other areas of chemical science.
References
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